Reparixin L-Lysinsalz

Übersicht

Beschreibung

Reparixin-L-Lysinsalz ist ein potenter und nicht kompetitiver allosterischer Antagonist der Interleukin-8-Rezeptoren Alpha (CXCR1) und Beta (CXCR2). Diese Rezeptoren werden hauptsächlich in Neutrophilen exprimiert und spielen eine entscheidende Rolle bei der Vermittlung der Neutrophilenmigration zu Entzündungsherden. Reparixin-L-Lysinsalz wurde auf sein Potenzial zur Hemmung von Entzündungsreaktionen und Tumorwachstum untersucht .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

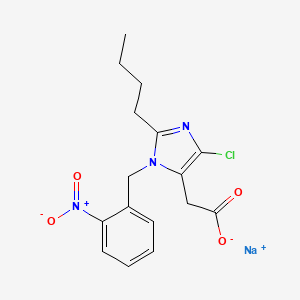

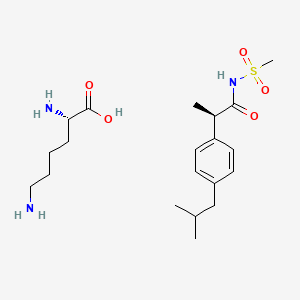

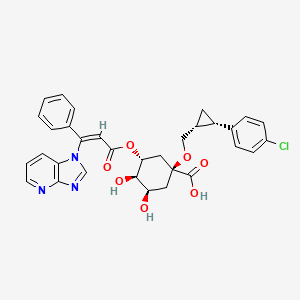

Reparixin-L-Lysinsalz wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung von (2S)-2,6-Diaminohexansäure mit (2R)-2-[4-(2-Methylpropyl)phenyl]-N-methylsulfonylpropanamid beinhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei eine sanfte Erwärmung die Löslichkeit erhöht .

Industrielle Produktionsmethoden

Die industrielle Produktion von Reparixin-L-Lysinsalz umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in Pulverform hergestellt und zur Aufrechterhaltung der Stabilität bei niedrigen Temperaturen gelagert .

Wissenschaftliche Forschungsanwendungen

Reparixin-L-Lysinsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht auf seine Auswirkungen auf die Neutrophilenmigration und Apoptose sowie auf sein Potenzial, Entzündungen zu reduzieren und die Genesung in Modellen von Rückenmarksverletzungen und ischämischem Schlaganfall zu fördern

Medizin: Untersucht auf sein Potenzial zur Behandlung von Erkrankungen wie schwerer COVID-19-Pneumonie, metastasierendem Brustkrebs und anderen entzündlichen Erkrankungen

Industrie: Bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf entzündliche Signalwege und Krebsstammzellen abzielen

Wirkmechanismus

Reparixin-L-Lysinsalz entfaltet seine Wirkung durch nicht-kompetitive Bindung an die Interleukin-8-Rezeptoren CXCR1 und CXCR2. Diese Bindung blockiert die Rezeptoren in einer inaktiven Konformation, wodurch rezeptorinduzierte intrazelluläre Signalwege und zelluläre Reaktionen unterdrückt werden. Die Hemmung dieser Rezeptoren reduziert die Neutrophilenmigration, Entzündungen und das Tumorwachstum .

Wirkmechanismus

Target of Action

Reparixin L-lysine salt primarily targets the CXCR1 and CXCR2 chemokine receptors . These receptors are specific for interleukin-8 (IL-8), a chemokine, and are mainly expressed in neutrophils . They mediate neutrophil migration to the site of inflammation and are also involved in tumor aggressive growth and metastasis of human malignant melanoma .

Mode of Action

Reparixin L-lysine salt acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 . It interacts with these receptors in a non-competitive manner, blocking them in an inactive conformation . This action suppresses the receptor-induced intracellular signaling cascade and cellular response .

Biochemical Pathways

The primary biochemical pathway affected by Reparixin L-lysine salt is the IL-8 signaling pathway . By inhibiting CXCR1 and CXCR2, the drug blocks a range of activities related to IL-8 signaling, including leukocyte recruitment and other inflammatory responses .

Pharmacokinetics

The pharmacokinetics of Reparixin L-lysine salt have been studied in rats and dogs . The best beneficial outcome of reparixin treatment required 7-day administration either by intraperitoneal route (15 mg/kg) or subcutaneous infusion via osmotic pumps (10 mg/kg), reaching a steady blood level of 8 microg/ml .

Result of Action

Reparixin L-lysine salt has multiple effects at the molecular and cellular levels. It inhibits vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury . It also selectively depletes cancer stem cells in human breast cancer cell lines and xenograft models . In spontaneously hypertensive rats, reparixin administered daily for three weeks reduces blood pressure by inhibiting hypertension-related mediators, IL-8, 12-lipoxygenase, and endothelin-1 .

Action Environment

The efficacy of Reparixin L-lysine salt can be influenced by various environmental factors. For instance, the drug’s efficacy was found to be lower in cells expressing the Ile43Val CXCR1 mutant

Biochemische Analyse

Biochemical Properties

Reparixin L-lysine salt interacts with the CXCR1 and CXCR2 chemokine receptors, which are specific receptors for the chemokine interleukin-8 . These receptors are primarily expressed in neutrophils, where they mediate neutrophil migration to the site of inflammation . Reparixin L-lysine salt blocks a range of activities related to IL-8 signaling, including leukocyte recruitment .

Cellular Effects

Reparixin L-lysine salt has a profound impact on various types of cells and cellular processes. It inhibits the migration of rodent neutrophils induced by CXCL1, CXCL2, CXCL8, and CINC-1 . It also inhibits vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury . Furthermore, it selectively depletes cancer stem cells in human breast cancer cell lines and xenograft models .

Molecular Mechanism

Reparixin L-lysine salt exerts its effects at the molecular level through a non-competitive allosteric interaction with CXCR1 and CXCR2 . By blocking CXCR1 and CXCR2 in an inactive conformation, it suppresses receptor-induced intracellular signaling cascades and cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of Reparixin L-lysine salt vary with different dosages . For instance, in a mouse model, treatment of Reparixin L-lysine salt after injury significantly suppressed secondary degeneration by reducing CXC8-dependent oligodendrocyte apoptosis, migration to the injury site of neutrophils, and ED-1-positive cells .

Metabolic Pathways

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with enzymes or cofactors within these pathways .

Transport and Distribution

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with transporters or binding proteins within these pathways .

Subcellular Localization

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Reparixin L-lysine salt is synthesized through a series of chemical reactions involving the coupling of (2S)-2,6-diaminohexanoic acid with (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with gentle warming to enhance solubility .

Industrial Production Methods

Industrial production of Reparixin L-lysine salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Reparixin-L-Lysinsalz geht nicht-kompetitive allosterische Wechselwirkungen mit CXCR1 und CXCR2 ein, wodurch diese Rezeptoren in einer inaktiven Konformation blockiert werden. Diese Unterdrückung rezeptorinduzierter intrazellulärer Signalwege und zellulärer Reaktionen ist ein wichtiger Reaktionsmechanismus .

Häufige Reagenzien und Bedingungen

Die Synthese von Reparixin-L-Lysinsalz beinhaltet Reagenzien wie (2S)-2,6-Diaminohexansäure und (2R)-2-[4-(2-Methylpropyl)phenyl]-N-methylsulfonylpropanamid. Die Reaktionen werden typischerweise in Lösungsmitteln wie DMSO und Ethanol durchgeführt, wobei eine sanfte Erwärmung die Löslichkeit erhöht .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Reparixin-L-Lysinsalz selbst, ein potenter Inhibitor von CXCR1 und CXCR2 .

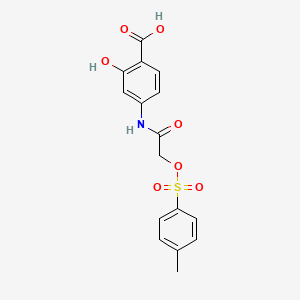

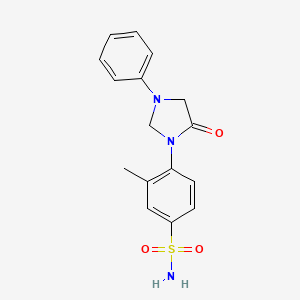

Vergleich Mit ähnlichen Verbindungen

Reparixin-L-Lysinsalz ist einzigartig in seiner potenten und spezifischen Hemmung von CXCR1 und CXCR2. Zu den ähnlichen Verbindungen gehören:

SB225002: Ein selektiver CXCR2-Antagonist, der die Neutrophilenmigration hemmt, aber nicht auf CXCR1 abzielt.

SCH527123: Ein dualer CXCR1/CXCR2-Antagonist mit ähnlichen entzündungshemmenden Eigenschaften.

Reparixin-L-Lysinsalz zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung sowohl von CXCR1 als auch von CXCR2 aus, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFWWFZAQBZMJ-GVKMLHTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433019 | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-93-7 | |

| Record name | Reparixin lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPARIXIN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

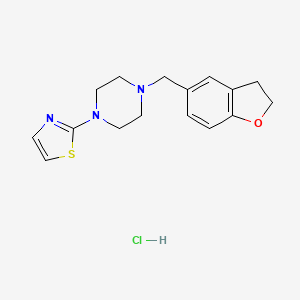

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

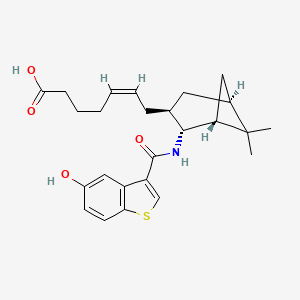

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)